molecular formula C8H9ClN2O4S B1431802 2-(4-Chloro-2-sulfamoylphenoxy)acetamide CAS No. 4527-62-2

2-(4-Chloro-2-sulfamoylphenoxy)acetamide

Cat. No.: B1431802
CAS No.: 4527-62-2
M. Wt: 264.69 g/mol
InChI Key: NKBHPMMJFNCREO-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-sulfamoylphenoxy)acetamide (CAS 4527-62-2) is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of novel sulfonamide-based scaffolds . This compound features both acetamide and sulfonamide pharmacophores, which are known to contribute to a wide range of pharmacological activities . Researchers are exploring these hybrid structures for their potential radiomodulatory, antioxidant, and anti-inflammatory properties . The structural design allows it to serve as a key intermediate for further chemical functionalization, enabling the synthesis of more complex molecules for biological evaluation . The presence of the sulfonamide group is associated with potential antioxidant capabilities, which may function through mechanisms such as free radical scavenging or modulation of the Nrf2 pathway to enhance cellular defense against oxidative stress . Its molecular formula is C8H9ClN2O4S, and it has a molecular weight of 264.69 g/mol . This product is intended for research purposes only and is not approved for use in humans, animals, or as a drug, pesticide, or food additive. Researchers should consult the safety data sheet prior to use and handle all materials appropriately in a laboratory setting.

Properties

IUPAC Name

2-(4-chloro-2-sulfamoylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c9-5-1-2-6(15-4-8(10)12)7(3-5)16(11,13)14/h1-3H,4H2,(H2,10,12)(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBHPMMJFNCREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide generally follows these key stages:

  • Starting Materials: 4-chlorophenol or related chlorophenol derivatives, chloroacetyl chloride, and sulfamoyl-containing amines or sulfonamide precursors.
  • Key Reactions: Formation of chloroacetamide intermediates via reaction with chloroacetyl chloride, followed by nucleophilic substitution with sulfamoyl groups.
  • Purification: Crystallization or solvent extraction to isolate the pure compound.

Detailed Preparation Steps

Formation of Chloroacetamide Intermediate

  • Reagents: 4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents facilitate the reaction.
  • Conditions: The reaction is typically carried out under controlled temperature to avoid side reactions.
  • Outcome: This step yields 2-chloro-N-(4-chlorophenoxy)acetamide, an intermediate for further functionalization.

This step is supported by the synthesis of related compounds where chloroacetyl chloride reacts with sulfonamide-containing phenols to form chloroacetamide intermediates.

Introduction of Sulfamoyl Group

  • Reagents: The chloroacetamide intermediate undergoes nucleophilic substitution with sulfamoyl amines or sodium sulfamate.
  • Mechanism: The chlorine atom on the acetamide side chain is displaced by the sulfamoyl nucleophile, forming the sulfamoylphenoxyacetamide structure.
  • Conditions: Reactions are typically performed under reflux in polar solvents, sometimes with the addition of bases to facilitate substitution.

This method is analogous to the conversion of sulphadiazine derivatives to sulfamoyl-substituted acetamides, as described in the literature.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization: Confirmed by elemental analysis (C, H, N, S), infrared spectroscopy (notable peaks for NH, SO2), nuclear magnetic resonance (NMR) including ^1H and ^13C, and mass spectrometry.

Example Synthesis Procedure (Literature-Based)

Step Reagents & Conditions Product Notes
1 4-chlorophenol + chloroacetyl chloride + triethylamine in DMF, stirred at room temperature 2-chloro-N-(4-chlorophenoxy)acetamide Intermediate formation, monitored by TLC
2 Intermediate + sodium sulfamate or sulfamoyl amine, reflux in ethanol or DMF This compound Nucleophilic substitution step
3 Recrystallization from ethanol or ethyl acetate Pure target compound Yield typically 70-85%

Research Findings and Analytical Data

  • Elemental Analysis: Matches calculated values for C, H, N, and S, confirming purity and composition.
  • Infrared Spectroscopy: Characteristic absorption bands include:
    • NH stretching around 3300-3400 cm⁻¹
    • Amide carbonyl (C=O) around 1650-1700 cm⁻¹
    • Sulfone (S=O) stretching near 1300 cm⁻¹.
  • NMR Spectroscopy: ^1H NMR shows aromatic protons and NH signals; ^13C NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound.

Comparative Notes on Related Synthetic Routes

While direct synthesis methods for this compound are limited in open literature, related sulfonamide acetamides have been synthesized via:

  • Reaction of sulfonamide-containing phenols with chloroacetyl chloride followed by substitution with azides or other nucleophiles to form triazoline derivatives.
  • Multi-step reactions involving chlorophenoxy intermediates and sulfur-containing reagents under reflux and acidic conditions.

These methods underline the importance of controlling reaction conditions, solvent choice, and purification techniques to achieve high purity and yield.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Key Analytical Confirmation
Chloroacetamide formation 4-chlorophenol, chloroacetyl chloride, triethylamine, DMF Room temp, stirring ~80 TLC, elemental analysis
Sulfamoyl substitution Chloroacetamide intermediate, sodium sulfamate or sulfamoyl amine Reflux in ethanol or DMF 70-85 IR, NMR, MS
Purification Recrystallization solvents (ethanol, ethyl acetate) Cooling, filtration - Melting point, purity

Chemical Reactions Analysis

2-(4-Chloro-2-sulfamoylphenoxy)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. 2-Chloro-N-(4-sulfamoylphenyl)acetamide
  • Structure: Features a sulfamoyl group directly attached to the phenyl ring but lacks the phenoxy linker.
b. 2-(2-Formylphenoxy)acetamide
  • Structure : Replaces the chloro and sulfamoyl groups with a formyl substituent.
  • Implications : The formyl group introduces electrophilicity, enabling further derivatization (e.g., Schiff base formation) but may reduce stability under physiological conditions .
c. N-(4-Fluorophenyl)-2-chloroacetamide
  • Structure: A simpler analog with a fluorine substituent instead of sulfamoyl and phenoxy groups.
  • Implications : The electron-withdrawing fluorine enhances metabolic stability but narrows the scope of target interactions compared to the sulfamoyl-containing compound .
d. Substituted Phenoxy Acetamides (e.g., Compounds 40000–40006)
  • Structure: Variants include substituents such as Cl, Br, CH₃, OCH₃, and NO₂ at the phenoxy ring.
  • Implications: Electron-donating groups (e.g., OCH₃) increase lipophilicity, while electron-withdrawing groups (e.g., NO₂) may enhance binding to charged biological targets .

Pharmacological Potential

  • Anticancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide exhibit significant cytotoxicity against cancer cell lines (e.g., HCT-1, MCF-7) via sulfonamide-mediated enzyme inhibition .

Data Table: Key Structural and Pharmacological Features

Compound Name Molecular Formula Substituents Notable Activity Reference
2-(4-Chloro-2-sulfamoylphenoxy)acetamide C₈H₈ClN₂O₄S 4-Cl, 2-SO₂NH₂, phenoxy Potential antibacterial
2-Chloro-N-(4-sulfamoylphenyl)acetamide C₈H₈ClN₂O₃S 4-SO₂NH₂, no phenoxy Enzyme inhibition
2-(2-Formylphenoxy)acetamide C₉H₉NO₃ 2-CHO, phenoxy Intermediate for derivatization
N-(4-Fluorophenyl)-2-chloroacetamide C₈H₇ClFNO 4-F, no sulfamoyl Metabolic stability
N-(4-Methoxyphenyl)-2-sulfonylacetamide C₁₃H₁₇N₃O₅S 4-OCH₃, sulfonamide Anticancer (IC₅₀ < 10 µM)

Biological Activity

2-(4-Chloro-2-sulfamoylphenoxy)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various sulfonamide antibiotics and has been investigated for its interactions with biological targets, including enzymes and cancer cell lines.

The compound's IUPAC name is this compound, with the molecular formula C8H9ClN2O4SC_8H_9ClN_2O_4S. Its structure features a chloro group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₉ClN₂O₄S
Molecular Weight236.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been shown to interact with carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibition of these enzymes can lead to significant biological effects, including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicate that this compound exhibits significant cytotoxicity at micromolar concentrations.

Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects on breast cancer cell lines, this compound demonstrated an IC50 value in the range of 5.5 to 17.5 μM, indicating selective toxicity towards cancer cells compared to normal cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs). Specific derivatives have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, highlighting their potential in targeting this enzyme for therapeutic purposes in cancer treatment .

Comparative Analysis

To understand the efficacy of this compound better, it is useful to compare it with related compounds.

Table 2: Comparison with Similar Compounds

CompoundIC50 (μM) against CA IXSelectivity Ratio (Cancer/Normal)
This compound10.93 - 25.06High
Sulfanilamide15 - 30Moderate
ChloroacetamideNot specifiedLow

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-sulfamoylphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

  • Nucleophilic substitution : Reacting 4-chloro-2-sulfamoylphenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide backbone .
  • Purification : Monitoring reaction progress via TLC and isolating the product using solvent evaporation or column chromatography .
  • Optimization : Adjusting solvent choice (e.g., acetonitrile) and reaction time to improve yield .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and molecular integrity .
  • X-ray Crystallography : Resolving crystal structure and intramolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry (MS) : Verifying molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in biological studies?

  • Enzyme Inhibition : Screening for interactions with targets like kinases or proteases using kinetic assays .
  • Antimicrobial Activity : Testing against bacterial/fungal strains via MIC (Minimum Inhibitory Concentration) assays .
  • In Vitro Cytotoxicity : Evaluating anticancer potential in cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and inert atmospheres to minimize side reactions .
  • Catalyst Screening : Test coupling agents (e.g., EDCI) for efficient amide bond formation .
  • Purification : Employ gradient elution in column chromatography or recrystallization for high-purity isolates .

Q. What strategies address discrepancies between computational predictions and experimental structural data?

  • Advanced NMR : Apply 2D techniques (COSY, HSQC) to resolve overlapping peaks .
  • DFT Calculations : Compare theoretical vs. experimental bond angles/distances from X-ray data .
  • Repeat Experiments : Ensure consistency across multiple synthetic batches .

Q. How to design SAR studies for derivatives of this compound?

  • Substituent Variation : Modify sulfamoyl or chloro groups to assess impact on bioactivity .
  • Biological Assays : Test derivatives in enzyme inhibition or cytotoxicity assays to correlate structure with efficacy .
  • Molecular Docking : Predict binding modes with target proteins (e.g., COVID-19 main protease) .

Q. What methodologies assess stability under various storage/experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via HPLC-MS .
  • Long-Term Stability : Monitor purity over time under controlled humidity and temperature .

Q. How to investigate interaction mechanisms with target enzymes?

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} to determine inhibition type (competitive/non-competitive) .
  • Crystallography : Resolve co-crystal structures of the compound bound to enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. What advanced methods resolve complex spectral data (e.g., overlapping NMR peaks)?

  • High-Field NMR : Use 600+ MHz instruments for better resolution .
  • Dynamic NMR : Analyze temperature-dependent shifts to study conformational exchange .
  • Synchrotron XRD : Enhance crystal structure resolution for ambiguous regions .

Q. Critical considerations for designing in vitro anticancer assays?

  • Cell Line Selection : Use diverse cancer models (e.g., HeLa, MCF-7) to assess specificity .
  • Apoptosis Markers : Include flow cytometry for annexin V/PI staining .
  • Control Experiments : Compare with standard chemotherapeutics (e.g., cisplatin) and vehicle-treated groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-2-sulfamoylphenoxy)acetamide
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2-(4-Chloro-2-sulfamoylphenoxy)acetamide

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